N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This compound is part of a class of inhibitors targeting the menin-MLL (mixed lineage leukemia) interaction, which is significant in the context of certain types of leukemia and other malignancies. The compound's unique structure combines an indole moiety with a cyclohepta[c]pyrazole framework, contributing to its biological activity.
The compound has been referenced in various patents and scientific literature, particularly in studies focusing on its synthesis and biological evaluation. Notably, it has been described in patent documents related to inhibitors of the menin-MLL interaction, highlighting its pharmaceutical potential .
This compound can be classified under several categories:
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. Key synthetic steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
The molecular formula is with a molecular weight of approximately 336.41 g/mol. The compound exhibits specific stereochemistry that contributes to its biological activity.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide may participate in various chemical reactions typical for amides and heterocycles:
These reactions are often studied under controlled laboratory conditions to evaluate their kinetics and mechanisms using spectroscopic methods.
The mechanism by which N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide exerts its biological effects primarily involves inhibition of the menin-MLL interaction. This interaction is crucial for the transcriptional regulation of genes involved in cell proliferation and survival.
In vitro studies have demonstrated that this compound can effectively disrupt this protein-protein interaction at nanomolar concentrations, leading to reduced viability of cancer cells dependent on the MLL fusion proteins .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water.
Key chemical properties include:
Relevant analytical techniques like high-performance liquid chromatography (HPLC) are used for purity assessment.
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has potential applications in:
Research continues into optimizing its pharmacological properties for clinical applications .
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0
CAS No.: 1173022-22-4